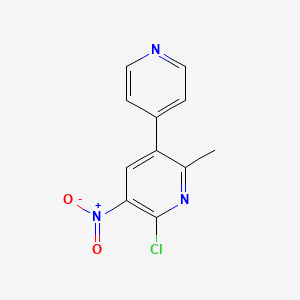
6-Chloro-2-methyl-5-nitro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine is a chemical compound with the molecular formula C11H8ClN3O2 It is a bipyridine derivative, which means it contains two pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-nitro-3,4’-bipyridine typically involves the nitration of 2-methyl-3,4’-bipyridine followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-5-nitro-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-5-nitro-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bipyridine structure allows it to chelate metal ions, which can influence its activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitro-3,4’-bipyridine: Lacks the chlorine atom at the 6-position.
6-Chloro-3,4’-bipyridine: Lacks the nitro and methyl groups.
5-Nitro-3,4’-bipyridine: Lacks the chlorine and methyl groups.
Uniqueness
6-Chloro-2-methyl-5-nitro-3,4’-bipyridine is unique due to the presence of both the nitro and chlorine groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C11H8ClN3O2 |
|---|---|
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
2-chloro-6-methyl-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-9(8-2-4-13-5-3-8)6-10(15(16)17)11(12)14-7/h2-6H,1H3 |
Clé InChI |
NTRBRTMRGXOKBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


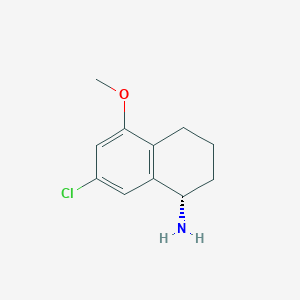
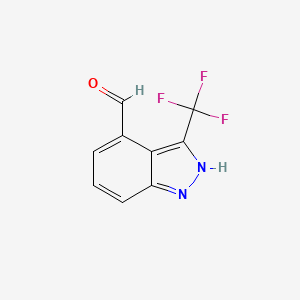
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)
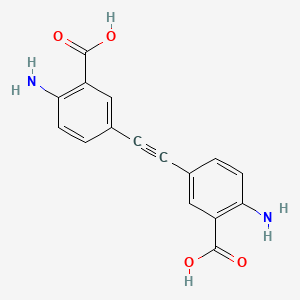

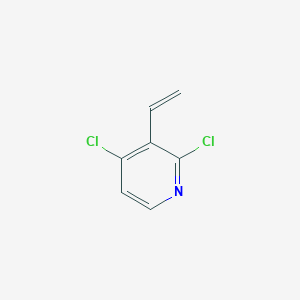
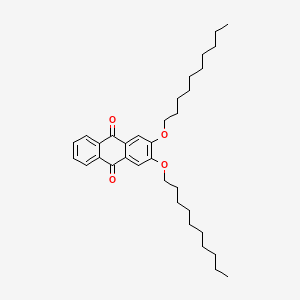

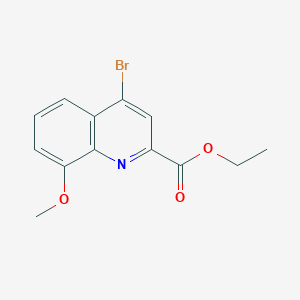

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)


